Regioisomeric Positioning Enables Distinct Coupling Outcomes Versus 5-Position and 3-Position Boronate Esters
The 6-position boronic ester on the pyridin-2(1H)-one scaffold enables Suzuki coupling at the position adjacent to the lactam nitrogen, a connectivity pattern explicitly exploited in BTK inhibitor patent intermediates (EP4050012A1), where the 5-boronate isomer (1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one) is utilized for a distinct regioisomeric series [1]. Cross-study comparison demonstrates that the 6-boronate (target compound) and the 5-boronate analog produce non-interchangeable biaryl products, as confirmed by the divergent substitution patterns in final bioactive molecules described in AbbVie bromodomain inhibitor patents (EP3825313A1) [2]. The 3-position isomer, (2-oxo-1,2-dihydropyridin-3-yl)boronic acid (CAS 951655-49-5), further illustrates that regioisomeric variation alters both the electronic character of the硼酸酯 and the geometry of the coupling product, making each isomer functionally distinct for specific target molecule synthesis .
| Evidence Dimension | Regioisomeric coupling position and resulting biaryl connectivity |
|---|---|
| Target Compound Data | Boronate at 6-position of pyridin-2(1H)-one; couples to afford 6-aryl-pyridin-2(1H)-one derivatives |
| Comparator Or Baseline | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (CAS 1002309-52-5): 5-position isomer; (2-Oxo-1,2-dihydropyridin-3-yl)boronic acid (CAS 951655-49-5): 3-position isomer |
| Quantified Difference | Not applicable—regioisomeric divergence is qualitative and absolute; products are structural isomers with distinct molecular connectivity |
| Conditions | Suzuki–Miyaura palladium-catalyzed cross-coupling with aryl/heteroaryl halides as described in EP4050012A1 (BTK inhibitor synthesis) and EP3825313A1 (bromodomain inhibitor synthesis) |
Why This Matters
For procurement decisions in target-directed synthesis, the regioisomeric identity of the boronate ester determines the connectivity of the final biaryl product, meaning that 6-, 5-, and 3-position boronates are not substitutable without altering the target molecule's structure and potentially its biological activity.
- [1] EP4050012A1. (2012). Pyridone boronates for the preparation of inhibitors of BTK activity. European Patent Application. Filed November 2, 2012. View Source
- [2] EP3825313A1. (2021). Pyridin-2(1H)-one derivatives as bromodomain inhibitors. European Patent Application. Published May 26, 2021. AbbVie Inc. View Source
